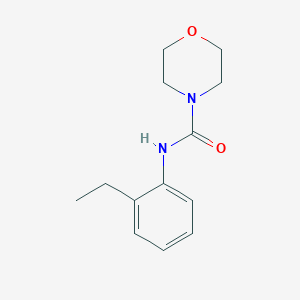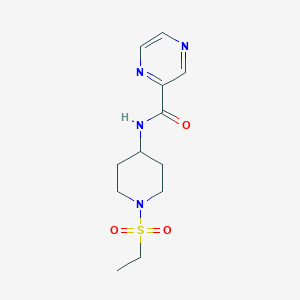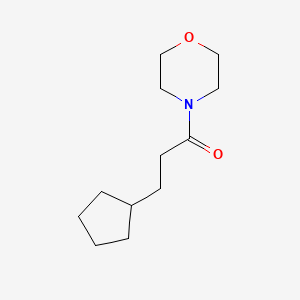![molecular formula C20H21NO4S B7540524 [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)
[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to possess a range of interesting properties.
Mécanisme D'action
The exact mechanism of action of [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone is not yet fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been found to interact with a range of cellular targets, including the NF-κB pathway and various cytokines.
Biochemical and Physiological Effects:
[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone has been found to possess a range of interesting biochemical and physiological effects. This compound has been shown to inhibit the production of various inflammatory cytokines, including TNF-α and IL-6. Additionally, [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone has been found to induce apoptosis in cancer cells and inhibit viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been found to be relatively stable under a range of conditions. Additionally, [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone has been found to be relatively non-toxic, making it a useful tool for studying various cellular processes.
However, there are also some limitations to the use of [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone in lab experiments. This compound can be difficult to work with due to its low solubility in water, and it may require the use of organic solvents for certain applications. Additionally, [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone has not yet been extensively studied in vivo, and its effects in living organisms are not yet fully understood.
Orientations Futures
There are several potential future directions for research on [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone. One area of interest is the development of new synthetic methods for this compound, which could potentially improve its yield and purity. Additionally, future research could focus on further elucidating the mechanism of action of [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone, as well as exploring its potential applications in the treatment of various diseases. Finally, future studies could investigate the potential toxicity of [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone in vivo, in order to better understand its safety profile.
Méthodes De Synthèse
The synthesis of [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone can be achieved through a multi-step process that involves the reaction of various reagents. The exact details of the synthesis method vary depending on the specific application, but generally involve the use of organic solvents, strong acids, and reducing agents.
Applications De Recherche Scientifique
[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-viral effects.
Propriétés
IUPAC Name |
[1-(2-methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26(24,25)18-10-6-5-9-17(18)20(23)21-13-11-16(12-14-21)19(22)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPWEYFZKZYRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)


![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)

![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)

![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)



![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)
